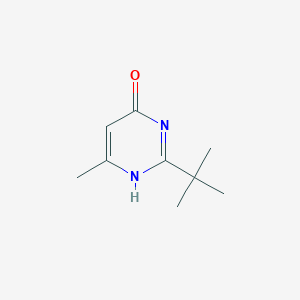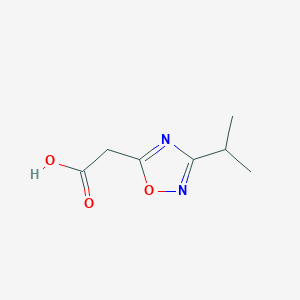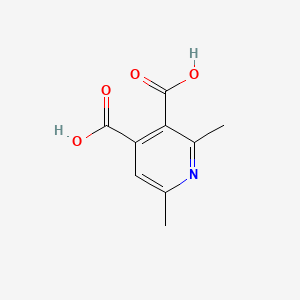
2,6-Dimethylpyridine-3,4-dicarboxylic acid
Overview
Description
2,6-Dimethylpyridine-3,4-dicarboxylic acid is an organic compound belonging to the pyridine family It is characterized by the presence of two methyl groups at the 2 and 6 positions and two carboxylic acid groups at the 3 and 4 positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyridine-3,4-dicarboxylic acid typically involves the oxidation of 2,6-dimethylpyridine derivatives. One common method includes the use of oxidizing agents such as methanesulfonic acid, sodium nitrite, and wet silicon dioxide. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylpyridine-3,4-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can modify the carboxylic acid groups to alcohols or other functional groups.
Substitution: The methyl groups and carboxylic acid groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like methanesulfonic acid and sodium nitrite, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and other functionalized compounds. These products can have significant applications in different fields.
Scientific Research Applications
2,6-Dimethylpyridine-3,4-dicarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2,6-Dimethylpyridine-3,4-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. These interactions can affect enzyme activity, molecular recognition, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine-3,5-dicarboxylic acid: Similar in structure but with carboxylic acid groups at the 3 and 5 positions.
2,6-Dimethylpyridine-4-carboxylic acid: Contains a single carboxylic acid group at the 4 position.
2,6-Dimethylpyridine: Lacks carboxylic acid groups, making it less reactive in certain chemical reactions.
Uniqueness
2,6-Dimethylpyridine-3,4-dicarboxylic acid is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and applications compared to its analogs. The presence of both methyl and carboxylic acid groups provides a versatile platform for chemical modifications and interactions.
Properties
IUPAC Name |
2,6-dimethylpyridine-3,4-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-4-3-6(8(11)12)7(9(13)14)5(2)10-4/h3H,1-2H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSUEYTYYZRPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801266415 | |
| Record name | 2,6-Dimethyl-3,4-pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801266415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13602-84-1 | |
| Record name | 2,6-Dimethyl-3,4-pyridinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13602-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-3,4-pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801266415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


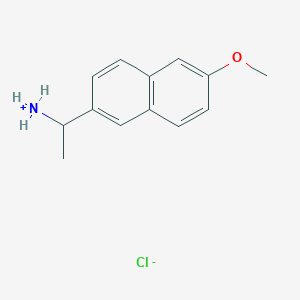
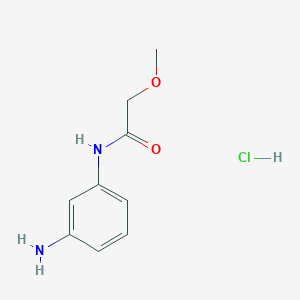
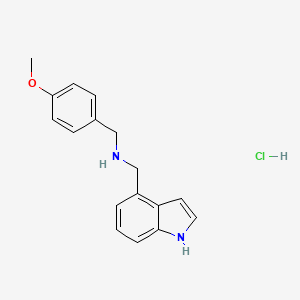
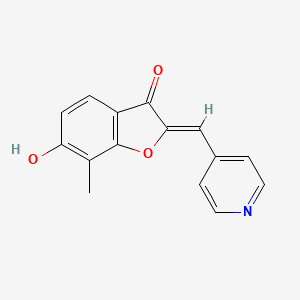
![(2Z)-2-[[4-(diethylamino)phenyl]methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one](/img/structure/B7841206.png)
![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-7-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-1-benzofuran-3-one](/img/structure/B7841219.png)
![3-Benzyl-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,2-benzoxazol-6-ol](/img/structure/B7841220.png)
![ethyl 4-[[(2E)-6-hydroxy-4-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-7-yl]methyl]piperazine-1-carboxylate](/img/structure/B7841227.png)
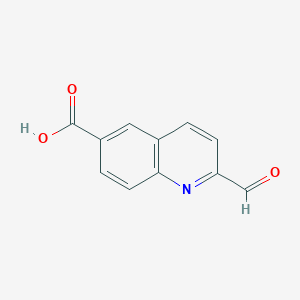
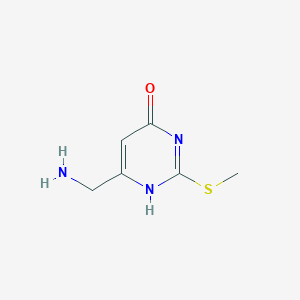
![5,8,8-Trimethyl-4-oxo-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B7841262.png)

